![molecular formula C20H17ClN2OS2 B2659890 3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877618-92-3](/img/structure/B2659890.png)

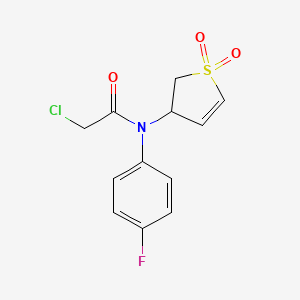

3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

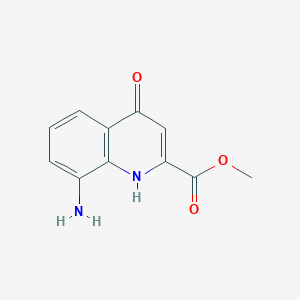

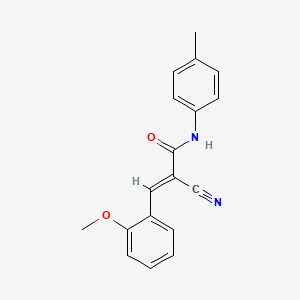

The compound “3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are aromatic heterocyclic compounds that contain a thiophene ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of thienopyrimidines is characterized by a thiophene ring fused to a pyrimidine ring. The presence of sulfur in the thiophene ring and the nitrogen atoms in the pyrimidine ring can contribute to the compound’s reactivity .

Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and reduction . The specific reactions that “3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” can undergo are not documented .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Thienopyrimidines, for example, are generally stable, aromatic compounds. They are likely to be soluble in organic solvents and may exhibit fluorescence .

Applications De Recherche Scientifique

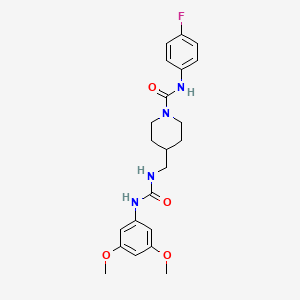

Dual Inhibitory Activities

A study highlights the synthesis of compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in nucleotide synthesis and cellular growth. One particular compound demonstrated significant potency as a dual inhibitor, showcasing potential for cancer treatment due to its ability to inhibit two pivotal enzymes involved in DNA synthesis and repair (Gangjee et al., 2008).

Structural Studies

Another study focused on the benzylation and nitrosation of a pyrimidin-6(1H)-one derivative, leading to the discovery of two polymorphs with different molecular arrangements. This research contributes to the understanding of how small changes in molecular structure can significantly affect the physical properties and potentially the biological activities of these compounds (Glidewell et al., 2003).

Regioselective Synthesis

The regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones was reported, showcasing a methodology for creating a variety of derivatives with potential for further biological evaluation. Such approaches are valuable for the development of new pharmaceuticals by allowing for the systematic exploration of structural activity relationships (Santos et al., 2015).

Antimicrobial Applications

Research into incorporating pyrimidine derivatives into surface coatings and printing inks demonstrated that these compounds could impart antimicrobial properties to various surfaces. This application suggests a potential for these chemicals in preventing microbial growth on surfaces, contributing to hygiene and health safety (El‐Wahab et al., 2015).

Antitumor Activity

Another study synthesized a range of thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. Several compounds exhibited potent anticancer activities against various human cancer cell lines, highlighting the therapeutic potential of these derivatives in oncology (Hafez & El-Gazzar, 2017).

Mécanisme D'action

While the specific mechanism of action of “3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is not known, thienopyrimidines are often studied for their potential biological activities. For example, some thienopyrimidines have been found to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is involved in DNA synthesis and cell growth .

Safety and Hazards

Orientations Futures

Propriétés

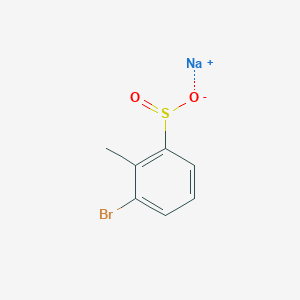

IUPAC Name |

3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2OS2/c21-16-8-6-15(7-9-16)13-26-20-22-17-10-11-25-18(17)19(24)23(20)12-14-4-2-1-3-5-14/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKVHHOLDMWDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5-(4-(difluoromethoxy)benzylidene)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioxothiazolidin-4-one](/img/structure/B2659812.png)

![1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2659814.png)

![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2659816.png)

![N-[2-[(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2659819.png)

![5-chloro-2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2659820.png)

![N-(2,3-Dimethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2659821.png)

![2-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2659824.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659825.png)